

# Application Notes and Protocols for ZW191 in Ovarian Cancer Research

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Compound of Interest		
Compound Name:	Anticancer agent 191	
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These application notes provide a comprehensive overview of ZW191, a novel antibody-drug conjugate (ADC), and its potential applications in ovarian cancer research. The information is intended for researchers, scientists, and drug development professionals.

### **Introduction to ZW191**

ZW191 is an investigational ADC designed to target Folate Receptor alpha (FR $\alpha$ ), a protein overexpressed on the surface of various solid tumors, including a significant percentage of ovarian cancers.[1][2] It is composed of a humanized IgG1 antibody targeting FR $\alpha$ , a cleavable linker (GGFG-aminomethyl), and a potent topoisomerase-1 inhibitor payload, ZD06519.[2][3][4] [5] The drug-to-antibody ratio (DAR) is approximately 8.[2][4][5][6] ZW191 is currently in Phase 1 clinical development for the treatment of advanced FR $\alpha$ -expressing solid tumors, including ovarian cancer.[1][7][8][9]

## **Mechanism of Action**

ZW191's mechanism of action involves a multi-step process:

- Binding: The antibody component of ZW191 specifically binds to FRα on the surface of ovarian cancer cells.[3]
- Internalization: Upon binding, the ZW191-FRα complex is internalized into the cell.[2][3][4]
- Payload Release: Inside the cell, the cleavable linker is processed, releasing the cytotoxic payload, ZD06519.[2][4]



- Induction of Cell Death: ZD06519, a topoisomerase-1 inhibitor, causes DNA damage, leading to apoptosis of the cancer cell.[1][2]
- Bystander Effect: The released payload, ZD06519, is cell-permeable and can diffuse into neighboring tumor cells, including those that may not express FRα, leading to their death. This "bystander effect" enhances the anti-tumor activity of ZW191.[2][5][6][8][10]



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Figure 1: ZW191 Mechanism of Action.

## **Quantitative Data**

Preclinical studies have demonstrated the potent anti-tumor activity of ZW191 in various ovarian cancer models.



Model Type	FRα Expression Level	ZW191 Activity	Comparator	Comparator Activity	Reference
Ovarian Tumor Models	Low (H-score < 150)	83% tumor regression (n=5/6)	Mirvetuximab Soravtansine	33% tumor regression	[6]
Ovarian Tumor Models	High	Improved or similar activity	Mirvetuximab Soravtansine	Not specified	[6]
Patient- Derived Xenografts (PDX)	High, Mid, and Low	Compelling anti-tumor activity	Not specified	Not specified	[3][4]

Initial data from the ongoing Phase 1 clinical trial (NCT06555744) shows promising anti-tumor activity in patients with advanced solid tumors.

Patient Population	Dose Level	Objective Response Rate (ORR)	Reference
All Response- Evaluable Patients (n=27)	All doses	44%	[11]
All Response- Evaluable Patients (n=27)	6.4 mg/kg to 9.6 mg/kg	53%	[11]
Response-Evaluable Gynecological Cancer Patients (n=24)	All doses	50%	[11]
Response-Evaluable Gynecological Cancer Patients (n=24)	6.4 mg/kg to 9.6 mg/kg	64%	[11]



Note: These are preliminary data and are subject to change with further follow-up.

Species	Dosing	Observations	Reference
Non-Human Primates (NHP)	Repeated doses from 10 mg/kg to 60 mg/kg	No mortality or body weight effects; no ophthalmic effects; any toxicity was non-adverse and reversible.	[6]
Non-Human Primates (NHP)	Up to 60 mg/kg	Well-tolerated.	[5][8]

# **Experimental Protocols**

The following are representative protocols for experiments relevant to the evaluation of ZW191 in ovarian cancer research. These are generalized methodologies and should be optimized for specific experimental conditions.

## **Protocol 1: In Vitro Cytotoxicity Assay (Cell Viability)**

This protocol is for determining the in vitro potency of ZW191 in FR $\alpha$ -expressing ovarian cancer cell lines.

#### Materials:

- FRα-positive ovarian cancer cell lines (e.g., IGROV-1)
- · Complete cell culture medium
- ZW191 and isotype control ADC
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear bottom white plates
- Plate reader capable of luminescence detection



#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C, 5% CO2.
- Drug Treatment:
  - Prepare serial dilutions of ZW191 and the isotype control ADC in complete medium.
  - $\circ\,$  Remove the medium from the wells and add 100  $\mu L$  of the drug dilutions. Include a vehicle-only control.
  - Incubate for 72-120 hours at 37°C, 5% CO2.
- Viability Assessment:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - $\circ$  Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100  $\mu$ L).
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the data to the vehicle-only control.
  - Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).



## **Protocol 2: Bystander Effect Co-Culture Assay**

This protocol assesses the ability of ZW191 to kill FR $\alpha$ -negative cells when co-cultured with FR $\alpha$ -positive cells.

#### Materials:

- FRα-positive ovarian cancer cell line (e.g., IGROV-1), labeled with a fluorescent marker (e.g., GFP).
- FRα-negative cancer cell line (e.g., EBC1), unlabeled.
- ZW191 and isotype control ADC.
- Flow cytometer.
- Propidium Iodide (PI) or other viability dye.

#### Procedure:

- · Cell Seeding:
  - Seed a 1:1 mixture of GFP-labeled FRα-positive cells and unlabeled FRα-negative cells in a 24-well plate.
- Drug Treatment:
  - Treat the co-culture with various concentrations of ZW191 or an isotype control ADC.
  - Incubate for 72 hours.
- · Cell Staining and Analysis:
  - Harvest the cells and wash with PBS.
  - Stain the cells with a viability dye like PI.
  - Analyze the cell populations by flow cytometry.

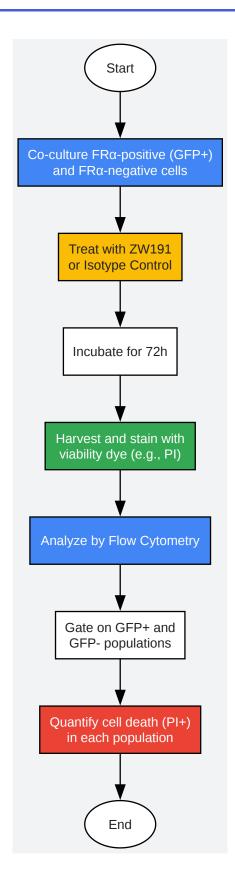
## Methodological & Application





- Data Analysis:
  - Gate on the GFP-positive and GFP-negative populations.
  - Determine the percentage of PI-positive (dead) cells in each population.
  - $\circ$  An increase in the death of the GFP-negative (FR $\alpha$ -negative) population in the presence of ZW191 indicates a bystander effect.





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Figure 2: Bystander Effect Assay Workflow.



# Protocol 3: Ovarian Cancer Patient-Derived Xenograft (PDX) Model

This protocol describes the in vivo evaluation of ZW191's anti-tumor efficacy in an ovarian cancer PDX model.

#### Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG).
- Cryopreserved or fresh ovarian cancer PDX tissue.
- ZW191 and vehicle control.
- · Calipers for tumor measurement.
- · Standard animal housing and care facilities.

#### Procedure:

- Tumor Implantation:
  - Implant a small fragment (~3x3 mm) of the ovarian cancer PDX tissue subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ZW191 at various doses).
- Drug Administration:
  - Administer ZW191 (e.g., intravenously) according to the planned dosing schedule (e.g., once weekly).
- Monitoring:

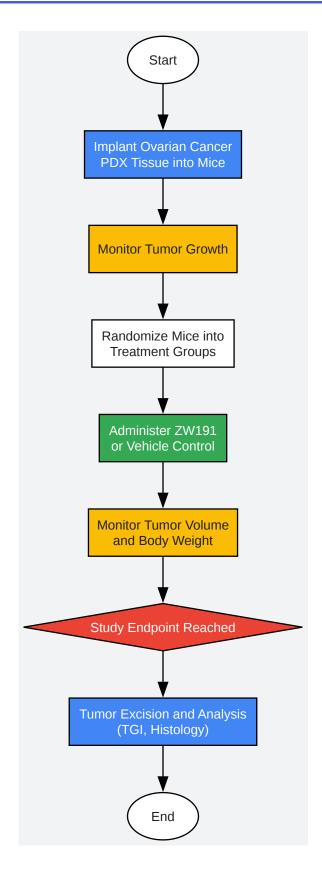
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- Measure tumor volume and body weight 2-3 times per week.
- o Monitor the overall health and behavior of the mice.
- Endpoint and Analysis:
  - Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
  - Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.





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Figure 3: PDX Model Experimental Workflow.



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